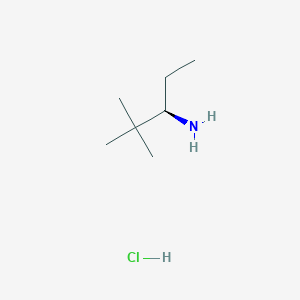
7-ethyl-1,3-dimethyl-5H-purin-7-ium-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-ethyl-1,3-dimethyl-5H-purin-7-ium-2,6-dione is a chemical compound with the molecular formula C9H12N4O2. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-1,3-dimethyl-5H-purin-7-ium-2,6-dione typically involves the alkylation of 1,3-dimethylxanthine. The reaction conditions often include the use of ethyl iodide as the alkylating agent in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
7-ethyl-1,3-dimethyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted purine derivatives.
科学研究应用
7-ethyl-1,3-dimethyl-5H-purin-7-ium-2,6-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various purine derivatives.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its analgesic and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and as a research chemical.
作用机制
The mechanism of action of 7-ethyl-1,3-dimethyl-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as phosphodiesterases, which play a role in cellular signaling pathways. This inhibition leads to various biological effects, including anti-inflammatory and analgesic activities .
相似化合物的比较
Similar Compounds
1,3-dimethylxanthine: A precursor in the synthesis of 7-ethyl-1,3-dimethyl-5H-purin-7-ium-2,6-dione.
Theobromine: Another purine derivative with similar biological activities.
Caffeine: A well-known stimulant that shares structural similarities with this compound.
Uniqueness
This compound is unique due to its specific ethyl and methyl substitutions, which confer distinct chemical and biological properties. Its ability to inhibit phosphodiesterases and its potential therapeutic applications make it a compound of significant interest in scientific research.
属性
分子式 |
C9H13N4O2+ |
|---|---|
分子量 |
209.23 g/mol |
IUPAC 名称 |
7-ethyl-1,3-dimethyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C9H13N4O2/c1-4-13-5-10-7-6(13)8(14)12(3)9(15)11(7)2/h5-6H,4H2,1-3H3/q+1 |
InChI 键 |
UBFHUYYEFSTXGN-UHFFFAOYSA-N |
规范 SMILES |
CC[N+]1=CN=C2C1C(=O)N(C(=O)N2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



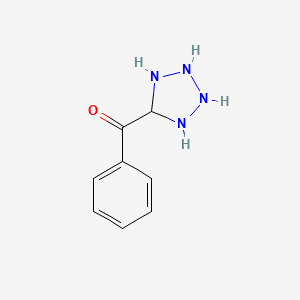
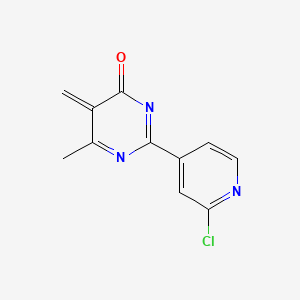
![N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-yl-1,3-diazinane-5-carboxamide](/img/structure/B12355803.png)

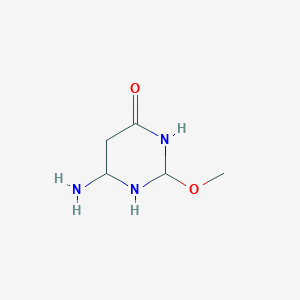
![5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B12355823.png)

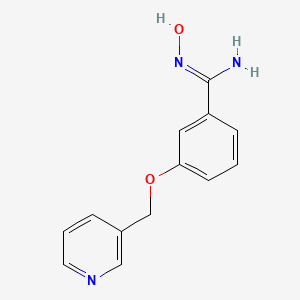
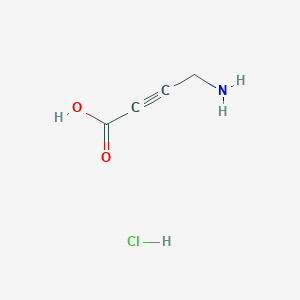
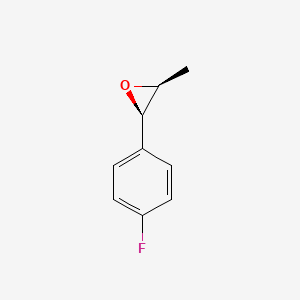

![6-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine](/img/structure/B12355867.png)
